molecular formula C29H32ClNO4 B5077124 2-Methylpropyl 7-(4-chlorophenyl)-4-(2-ethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

2-Methylpropyl 7-(4-chlorophenyl)-4-(2-ethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B5077124
M. Wt: 494.0 g/mol
InChI Key: QGAXBNIKXDSXNP-UHFFFAOYSA-N
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Description

This compound belongs to the hexahydroquinoline carboxylate family, characterized by a bicyclic core comprising a partially hydrogenated quinoline ring fused with a cyclohexanone moiety. The target molecule features:

  • Substituents: A 4-chlorophenyl group at position 7, a 2-ethoxyphenyl group at position 4, and a 2-methylpropyl ester at position 2.
  • Structural Significance: The 4-chlorophenyl group introduces electron-withdrawing effects, while the 2-ethoxyphenyl group provides steric bulk and moderate electron-donating properties. The 2-methylpropyl ester enhances lipophilicity compared to smaller alkyl esters .

The compound’s conformation is influenced by puckering of the hexahydroquinoline ring (similar to cyclohexane chair or boat conformations) and intermolecular interactions such as hydrogen bonding (C–H···O or N–H···O), which stabilize its crystal lattice .

Properties

IUPAC Name

2-methylpropyl 7-(4-chlorophenyl)-4-(2-ethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32ClNO4/c1-5-34-25-9-7-6-8-22(25)27-26(29(33)35-16-17(2)3)18(4)31-23-14-20(15-24(32)28(23)27)19-10-12-21(30)13-11-19/h6-13,17,20,27,31H,5,14-16H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGAXBNIKXDSXNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2C3=C(CC(CC3=O)C4=CC=C(C=C4)Cl)NC(=C2C(=O)OCC(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylpropyl 7-(4-chlorophenyl)-4-(2-ethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the Hantzsch reaction, which is a multi-component reaction involving an aldehyde, a β-keto ester, and an ammonium acetate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the hexahydroquinoline core structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to increase yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the 2-methyl group, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it into an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for halogenation are commonly employed.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-Methylpropyl 7-(4-chlorophenyl)-4-(2-ethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has been studied for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-Methylpropyl 7-(4-chlorophenyl)-4-(2-ethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Hexahydroquinoline Carboxylates

Table 1: Structural and Functional Comparison of Hexahydroquinoline Derivatives

Compound Name Substituents (Positions) Ester Group Molecular Weight (g/mol) Key Properties
2-Methylpropyl 7-(4-chlorophenyl)-4-(2-ethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 7: 4-Cl-Ph; 4: 2-EtO-Ph 2-Methylpropyl ~443.9 High lipophilicity; electron-withdrawing Cl enhances stability.
Methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 4: 4-MeO-Ph Methyl 327.25 Compact structure; N–H···O hydrogen bonds form infinite chains in crystals.
Ethyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 4: 3-OH-Ph; 2,7,7: -CH3 Ethyl ~385.4 Hydroxyl group enables strong hydrogen bonding; increased solubility.
Isopropyl 4-(3,4-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 4: 3,4-diMeO-Ph; 7: 4-MeO-Ph Isopropyl ~507.5 Multiple methoxy groups enhance electron density; moderate lipophilicity.
Cyclohexyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 4: 4-OH-3-MeO-Ph; 7: Ph Cyclohexyl 487.59 Bulky cyclohexyl ester reduces solubility; hydroxyl group aids H-bonding.

Key Findings from Structural and Functional Comparisons

Electronic Effects :

  • Electron-Withdrawing Groups (e.g., Cl) : The 4-chlorophenyl group in the target compound increases stability via resonance and inductive effects but reduces solubility compared to methoxy or hydroxyl substituents .
  • Electron-Donating Groups (e.g., OMe, OH) : Methoxy and hydroxyl groups enhance solubility and enable hydrogen bonding. For example, the hydroxyl group in Ethyl 4-(3-hydroxyphenyl)... forms robust N–H···O interactions, stabilizing crystal packing .

Puckering of the hexahydroquinoline ring varies with substituents. For instance, Methyl 4-(4-methoxyphenyl)... adopts a twisted boat conformation for the dihydropyridine ring and a chair-like cyclohexanone ring .

Hydrogen Bonding and Crystal Packing :

  • Compounds with hydroxyl or carbonyl groups (e.g., Ethyl 4-(3-hydroxyphenyl)...) exhibit stronger intermolecular interactions, leading to higher melting points and ordered crystal lattices .
  • The target compound’s 2-ethoxyphenyl group may introduce weaker C–H···O interactions compared to hydroxyl-containing analogs, affecting crystallinity .

Lipophilicity and Bioavailability :

  • The 2-methylpropyl ester in the target compound offers higher lipophilicity (logP ~4.5) than methyl or ethyl esters, favoring passive diffusion across biological membranes .

Biological Activity

The compound 2-Methylpropyl 7-(4-chlorophenyl)-4-(2-ethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a synthetic derivative belonging to the class of hexahydroquinolines. Its complex structure suggests potential biological activity that warrants investigation. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula: C29H31ClNO5
Molecular Weight: 493.02 g/mol
IUPAC Name: this compound

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing primarily on its potential as an anti-inflammatory and anticancer agent. The presence of multiple functional groups within its structure contributes to its diverse pharmacological effects.

Pharmacological Effects

  • Anti-inflammatory Activity
    • Studies have indicated that derivatives of hexahydroquinolines exhibit significant anti-inflammatory properties. The specific compound has shown inhibition of pro-inflammatory cytokines in vitro.
    • Mechanism: The compound may inhibit the NF-kB signaling pathway, which is crucial in regulating immune response and inflammation.
  • Anticancer Activity
    • Preliminary investigations have suggested that this compound can induce apoptosis in cancer cell lines.
    • Mechanism: The compound appears to activate caspase pathways leading to programmed cell death in malignant cells.
  • Antimicrobial Properties
    • Some derivatives in this class have demonstrated antimicrobial activity against various bacterial strains.
    • Mechanism: The action may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological effects of similar compounds or derivatives:

StudyFocusFindings
Anti-inflammatoryThe compound inhibited TNF-alpha production in macrophages by 50% at 10 µM concentration.
AnticancerInduced apoptosis in MCF-7 breast cancer cells with an IC50 value of 15 µM.
AntimicrobialShowed bactericidal activity against E. coli with a minimum inhibitory concentration (MIC) of 32 µg/mL.

The mechanisms underlying the biological activities can be summarized as follows:

  • Inhibition of Cytokine Production:
    • The compound downregulates pro-inflammatory cytokines such as IL-6 and IL-1β through modulation of transcription factors involved in their expression.
  • Induction of Apoptosis:
    • Activation of the intrinsic apoptotic pathway via mitochondrial membrane potential disruption and cytochrome c release.
  • Antimicrobial Action:
    • Interference with bacterial protein synthesis and cell wall synthesis leading to cell lysis.

Q & A

Q. What are the standard synthetic routes for this hexahydroquinoline derivative, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves a multi-step process:

  • Step 1 : Condensation of 4-chlorobenzaldehyde with a substituted amine (e.g., 2-ethoxyaniline) to form an imine intermediate under acid catalysis (e.g., acetic acid) .
  • Step 2 : Cyclization with a cyclohexanone derivative (e.g., 2-methylpropyl acetoacetate) via a Hantzsch-like reaction, often catalyzed by ammonium acetate .
  • Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) . Key variables affecting yield include temperature (optimal 80–100°C), solvent polarity (ethanol or toluene), and stoichiometric ratios (1:1.2 aldehyde:amine). Reported yields range from 45–68% .

Table 1 : Optimization of Cyclization Conditions

SolventTemperature (°C)CatalystYield (%)
Ethanol80NH₄OAc52
Toluene100p-TsOH68
DMF120ZnCl₂45

Q. How is the compound structurally characterized, and what spectroscopic techniques are most reliable?

Methodological Answer:

  • 1H/13C NMR : Assignments focus on the quinoline core (δ 1.2–2.5 ppm for methyl groups) and aromatic protons (δ 6.8–7.4 ppm for chlorophenyl/ethoxyphenyl) .
  • IR Spectroscopy : Key peaks include C=O (1690–1710 cm⁻¹), C-O (1250 cm⁻¹ for ethoxy), and N-H (3300 cm⁻¹) .
  • X-ray Crystallography : Resolves stereochemistry at the 4-position and confirms chair conformation of the hexahydroquinoline ring .

Q. What preliminary biological activities have been reported for structurally similar compounds?

Methodological Answer: Analogous hexahydroquinolines exhibit:

  • Antimicrobial Activity : MIC values of 8–32 µg/mL against S. aureus and E. coli via β-ketoacyl-ACP synthase inhibition .
  • Anti-inflammatory Effects : IC₅₀ = 12 µM for COX-2 inhibition, linked to the 4-chlorophenyl group’s electron-withdrawing properties .
  • Cytotoxicity : Selectivity indices >10 for MCF-7 cells due to apoptosis induction via caspase-3 activation .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for chiral centers in this compound?

Methodological Answer: The 4-position (tetrahedral carbon) is chiral. Resolution strategies include:

  • Chiral HPLC : Use a Chiralpak IA column (hexane:isopropanol 90:10, 1 mL/min) to separate enantiomers with α = 1.8 .
  • Asymmetric Synthesis : Employ (R)-BINOL-derived catalysts during cyclization for >90% enantiomeric excess .

Q. What structure-activity relationships (SAR) govern the biological profile of this compound?

Methodological Answer: Key SAR insights from analogous derivatives:

  • 4-Substituent : Dichlorophenyl groups enhance lipophilicity (logP ~3.5) and membrane penetration vs. methoxy (logP ~2.1) .
  • 2-Methylpropyl Ester : Improves metabolic stability (t₁/₂ = 120 min in liver microsomes) compared to ethyl esters (t₁/₂ = 45 min) .

Table 2 : SAR of Hexahydroquinoline Derivatives

Substituent (Position 4)logPCOX-2 IC₅₀ (µM)MIC (µg/mL)
4-Cl3.5128
4-OCH₃2.14532
4-NO₂2.82816

Q. What strategies mitigate conflicting data on in vitro vs. in vivo efficacy?

Methodological Answer: Discrepancies arise from:

  • Metabolic Instability : Use deuterated analogs (e.g., CD₃ at 2-methyl) to block oxidative metabolism .
  • Protein Binding : Adjust formulations (e.g., PEGylated nanoparticles) to reduce serum albumin binding (from 95% to 70%) .
  • Dosing Regimens : Optimize using PK/PD modeling (e.g., q12h dosing maintains Cₜᵣₒᵤgₕ > MIC90) .

Q. How can computational methods predict off-target interactions?

Methodological Answer:

  • Molecular Docking : Glide SP scoring (Schrödinger) identifies potential binding to hERG (docking score < −9 kcal/mol suggests cardiotoxicity risk) .
  • QSAR Models : 3D descriptors (e.g., WHIM) correlate with hepatotoxicity (R² = 0.82 in rat models) .

Key Research Gaps

  • Metabolite Identification : LC-HRMS/MS studies are needed to map Phase I/II metabolites .
  • Target Validation : CRISPR-Cas9 knockout screens can confirm hypothesized targets (e.g., COX-2 vs. 5-LOX) .

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